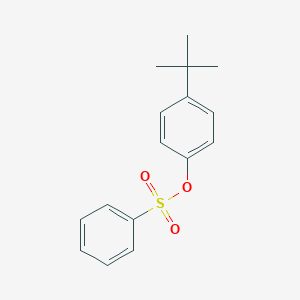![molecular formula C11H18ClN3O2S B261716 1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane](/img/structure/B261716.png)
1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane, also known as CP-154,526, is a small molecule antagonist that binds to corticotropin-releasing factor (CRF) receptors. CRF is a neuropeptide that plays a key role in regulating the body's stress response. CP-154,526 has been extensively studied for its potential therapeutic applications in various diseases, including anxiety and depression.
Mécanisme D'action
1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane binds to CRF receptors and blocks the binding of CRF to its receptors. This leads to a reduction in the activation of the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for the body's stress response. By reducing the activity of the HPA axis, 1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane may help to alleviate the symptoms of anxiety and depression.
Biochemical and Physiological Effects:
1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce the release of stress hormones such as cortisol and ACTH. It has also been shown to increase the activity of the neurotransmitter dopamine in certain brain regions. These effects may contribute to its potential therapeutic benefits in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane has several advantages for use in lab experiments. It is a small molecule antagonist that can be easily synthesized and administered to animals. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. For example, it has a relatively short half-life, which may require frequent dosing in some experiments.
Orientations Futures
There are several potential future directions for research on 1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane. One area of interest is its potential use in the treatment of PTSD. Another area of interest is its potential use in combination with other drugs for the treatment of anxiety and depression. Additionally, further studies may be needed to better understand its mechanism of action and to identify any potential side effects or limitations to its use.
Méthodes De Synthèse
1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with azepane-1-sulfonyl chloride in the presence of a base to form the desired product.
Applications De Recherche Scientifique
1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, 1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane has shown promising results in reducing anxiety and depression-like behaviors in animal models. It has also been investigated for its potential use in the treatment of alcohol addiction and post-traumatic stress disorder (PTSD).
Propriétés
Nom du produit |
1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane |
|---|---|
Formule moléculaire |
C11H18ClN3O2S |
Poids moléculaire |
291.8 g/mol |
Nom IUPAC |
1-(4-chloro-3,5-dimethylpyrazol-1-yl)sulfonylazepane |
InChI |
InChI=1S/C11H18ClN3O2S/c1-9-11(12)10(2)15(13-9)18(16,17)14-7-5-3-4-6-8-14/h3-8H2,1-2H3 |
Clé InChI |
HHGSECRXFYRMGJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1S(=O)(=O)N2CCCCCC2)C)Cl |
SMILES canonique |
CC1=C(C(=NN1S(=O)(=O)N2CCCCCC2)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether](/img/structure/B261643.png)
![1-[(4-chloro-3-propoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B261645.png)

![4-(Dimethylamino)-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B261658.png)

![1-[(2-Furylmethyl)amino]-3-(2-isopropyl-5-methylphenoxy)-2-propanol](/img/structure/B261662.png)

![1-(2-Isopropyl-5-methylphenoxy)-3-[(tetrahydro-2-furanylmethyl)amino]-2-propanol](/img/structure/B261666.png)
![4-bromo-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B261671.png)
![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide](/img/structure/B261673.png)
![N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide](/img/structure/B261674.png)